N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c15-6-7-17-8-10-18(11-9-17)14(19)16-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIQGDKZRYJYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide typically involves several steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 4-fluoro-2-methoxy-1-nitrobenzene with 4-piperidone, followed by reductive amination using N-Boc-piperazine and sodium cyanoborohydride in the presence of acetic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include acetic acid, sodium cyanoborohydride, and various alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules. This compound can be utilized in the development of new materials and pharmaceuticals, acting as an intermediate in the synthesis of other biologically active compounds.
Biological Research
The compound is under investigation for its potential biological activities. Studies have indicated that this compound may interact with various biomolecules, including receptors and enzymes. Its structural characteristics suggest it could modulate biological pathways, which is crucial for understanding its role in cellular processes and disease mechanisms .
| Activity Type | Target | Observed Effect |
|---|---|---|
| Antiviral | HCV | Inhibitory activity against hepatitis C virus (EC50 = 7/89 nM) |
| Antimicrobial | Influenza A | Inhibitor of hemagglutinin fusion peptide interaction |
| Receptor Modulation | Prostaglandin F2α receptor | Antagonistic effects on uterine contractions |
Medicinal Applications
Research is ongoing to explore the therapeutic potential of this compound. Its analogs have shown promise in treating conditions such as dysmenorrhea and preterm labor by modulating prostaglandin pathways . Additionally, compounds related to this structure have been evaluated for their efficacy against viral infections, particularly hepatitis C and influenza viruses.
Case Study: Hepatitis C Virus Inhibition
A study focused on optimizing derivatives of this compound revealed potent activity against NS5B polymerase of HCV. The optimized compound demonstrated significant antiviral effects, indicating its potential as a therapeutic agent against hepatitis C .
Industrial Applications
In the industrial sector, this compound is utilized in the production of various chemical products and intermediates. Its ability to act as a precursor in synthesizing other useful compounds makes it an important component in pharmaceutical manufacturing and chemical research.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. The following table summarizes findings from SAR studies:
Table 2: Structure-Activity Relationships
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |
| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |
| This compound | - | TBD | TBD |
Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity; lower values signify higher potency.
Mechanism of Action
The mechanism of action of N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The piperazine ring plays a crucial role in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Piperazine-1-carboxamide derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Substituent Effects on Activity
Fluorine and Halogenation
- 2-Fluoroethyl Group : In the target compound, fluorine’s electronegativity may enhance binding to hydrophobic pockets (e.g., in GPCRs) and improve blood-brain barrier penetration.
- Chloropyridinyl (BCTC) : The 3-chloropyridinyl group in BCTC enhances TRPM8 inhibition potency, likely through halogen bonding .
- Fluorophenyl (p-MPPF): Fluorine at the para position in p-MPPF increases 5-HT₁A receptor affinity (Kᵢ: 1.2 nM) compared to non-fluorinated analogs .
Benzyl and Aromatic Groups
- Benzyl Group : Present in the target compound and ’s complex derivative, benzyl substituents may engage in π-π stacking with aromatic residues in receptor binding sites.
- Thieno[3,2-d]pyrimidin-4-yl (Amuvatinib derivative): Substitution with heteroaromatic groups (e.g., in compound 6) enhances anticancer activity under glucose starvation (IC₅₀: 0.5 µM vs. 2 µM for parent) .
Carboxamide Linker
- Critical for Selectivity : In dopamine D3R ligands (), removing the carboxamide carbonyl reduces D3R affinity by >100-fold, highlighting its role in hydrogen bonding .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Data
- Fluorine Impact : Fluorinated analogs (e.g., A3, p-MPPF) generally exhibit higher melting points and lipophilicity (LogP ~2.5–3.5), favoring membrane permeability.
Anticancer Activity
- Piperazine-1-carboxamides with methyl/tolyl groups () show antiproliferative activity via cell cycle arrest (G1 phase) in MCF7 and HCT116 cells .
Neuromodulation
- Dopamine D3R Selectivity : Compound 8j’s 2,3-dichlorophenyl group and carboxamide linker achieve >1000-fold selectivity, a model for CNS drug design .
- 5-HT₁A Antagonism: p-MPPF’s fluorobenzamido group enables non-invasive PET imaging of serotonin receptors .
Enzyme Inhibition
- Aspartate Aminotransferase Inhibitors: Piperazine-1-carboxamides with indolyl/methoxyphenyl groups show moderate inhibition (IC₅₀: 100 µM), suggesting scaffold versatility .
Biological Activity
N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of approximately 250.3 g/mol. The compound is synthesized through various organic reactions, typically involving piperazine derivatives and benzyl halides. Common methods include nucleophilic substitution reactions, where the piperazine ring is functionalized to introduce the benzyl and fluoroethyl groups.
This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors. It has been shown to act as a selective antagonist at certain muscarinic receptors, which are implicated in various neurological disorders such as Alzheimer's disease . The compound's structure allows it to modulate receptor activity, potentially influencing cognitive functions and behaviors.
Antidepressant Properties
Research indicates that this compound may possess antidepressant-like effects . A study demonstrated that it could enhance serotonergic transmission, which is crucial for mood regulation. The compound's ability to influence serotonin receptors suggests its potential as a therapeutic agent for depression.
In Vitro Studies
In vitro assays have shown that this compound can inhibit the activity of certain enzymes involved in neurotransmitter metabolism. For instance, it has been reported to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of serotonin and norepinephrine . This inhibition could lead to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and cognitive function.
In Vivo Studies
In vivo studies using animal models have further elucidated the pharmacological profile of this compound. Administration of this compound resulted in improved performance in behavioral tests assessing anxiety and depression . These findings support its potential use as an antidepressant or anxiolytic agent.
Comparative Analysis
A comparison with similar piperazine derivatives reveals that modifications in the substituent groups significantly affect biological activity. For example:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Depression Model Study : In a rodent model of depression, treatment with this compound led to significant reductions in behavioral despair compared to controls, indicating its potential efficacy as an antidepressant.
- Cognitive Function Assessment : Another study focused on cognitive impairments associated with aging showed that administration improved memory retention in aged rats, suggesting neuroprotective properties .
Q & A
Q. What are the optimal synthetic routes for N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves coupling a benzylamine derivative with a fluorinated piperazine precursor. Key steps include:
- Nucleophilic substitution using 2-fluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Carboxamide formation via coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DCM .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Data Table:
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Fluorination | K₂CO₃, DMF, 60°C | 60-75% | 85-90% |
| Coupling | EDCI, DCM, RT | 70-85% | 90-95% |
| Purification | Ethanol/water | 50-65% | >95% |
Q. How can structural characterization of this compound be performed to confirm its identity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzyl (δ 7.2–7.4 ppm), fluoroethyl (δ 4.5–4.7 ppm), and piperazine (δ 2.5–3.5 ppm) signals .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 308.16 .
- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry (e.g., C–F bond geometry) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., dopamine D2/D3 receptors, using [³H]spiperone) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., ATPase activity) .
- Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How does the 2-fluoroethyl substituent influence target selectivity and pharmacokinetics compared to non-fluorinated analogs?
Methodological Answer:
- Selectivity : Fluorine’s electronegativity enhances hydrogen bonding with receptor residues (e.g., dopamine D3 receptor E2 loop), improving selectivity (>100-fold vs. D2R in analogs) .
- Pharmacokinetics : Fluorine reduces metabolic degradation (CYP450 inhibition assays) and increases logP (measure via shake-flask method) .
Data Table (Selectivity Example):
| Compound | D3R Kᵢ (nM) | D2R Kᵢ (nM) | Selectivity (D3R/D2R) |
|---|---|---|---|
| Fluoroethyl analog | 2.6 | 2600 | >1000 |
| Ethyl analog | 14.3 | 150 | ~10 |
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified benzyl (e.g., 4-Cl, 4-OCH₃) or piperazine groups (e.g., methyl, cyclopropyl) .
- Functional Assays : Test analogs in dose-response curves (EC₅₀/IC₅₀) for receptor activation or enzyme inhibition .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses with target proteins (e.g., D3R PDB: 3PBL) .
Q. How can contradictory data on metabolic stability between in vitro and in vivo models be resolved?
Methodological Answer:
- In Vitro/In Vivo Correlation : Compare microsomal stability (human/rat liver microsomes) with pharmacokinetic profiling (plasma T½ in rodents) .
- Metabolite Identification : LC-MS/MS to detect hydroxylated or defluorinated metabolites .
- Species-Specific Factors : Adjust for differences in CYP450 isoform expression (e.g., CYP3A4 vs. CYP2D6) .
Q. What strategies mitigate off-target effects while maintaining potency?
Methodological Answer:
- Selective Functionalization : Introduce polar groups (e.g., hydroxyl, sulfonamide) to reduce CNS penetration and peripheral activity .
- Proteome-Wide Screening : Use affinity chromatography or thermal shift assays to identify off-target binding .
Method Validation & Best Practices
Q. How should analytical methods (e.g., HPLC) be validated for quantifying this compound in biological matrices?
Methodological Answer:
- Linearity : Calibration curve (0.1–100 µg/mL) with R² > 0.99 .
- Recovery : Spike-and-recovery tests in plasma (85–115% acceptable) .
- LOQ/LOD : Signal-to-noise ratio ≥10 for LOQ (1 ng/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
